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Abstract
1-Bromo-1-fluorocyclohexane is a halogenated aliphatic cyclic compound with potential

applications in organic synthesis and drug discovery. Its unique geminal bromo- and fluoro-

substituents on a cyclohexane ring make it an intriguing building block for introducing these

halogens into more complex molecules. This technical guide provides a comprehensive

overview of the chemical structure, properties, a plausible synthetic route, and detailed

analytical methodologies for the characterization of 1-Bromo-1-fluorocyclohexane. While

specific experimental data for this compound is limited, this guide consolidates available

information and presents generalized protocols based on closely related structures to facilitate

further research and application.

Chemical Structure and Properties
1-Bromo-1-fluorocyclohexane possesses a cyclohexane ring with a bromine and a fluorine

atom attached to the same carbon atom (C1).

Chemical Structure:

Molecular Formula: C₆H₁₀BrF[1]
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IUPAC Name: 1-bromo-1-fluorocyclohexane[1]

CAS Number: While a specific CAS number for 1-bromo-1-fluorocyclohexane is not readily

available, related isomers like 1-bromo-2-fluorocyclohexane have the CAS number 656-57-5.

Canonical SMILES: C1CCC(CC1)(F)Br[1]

InChI: InChI=1S/C6H10BrF/c7-6(8)4-2-1-3-5-6/h1-5H2[1]

InChIKey: BNPNIFIUQOPWRT-UHFFFAOYSA-N[1]

Physicochemical Properties
Quantitative data for 1-Bromo-1-fluorocyclohexane is primarily based on computational

models available through databases like PubChem.

Property Value Source

Molecular Weight 181.05 g/mol PubChem[1]

Monoisotopic Mass 179.99499 Da PubChem[1]

XLogP3 3.1 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
1 PubChem[1]

Rotatable Bond Count 0 PubChem[1]

Exact Mass 179.99499 g/mol PubChem[1]

Topological Polar Surface Area 0 Å² PubChem[1]

Heavy Atom Count 8 PubChem[1]

Complexity 76.6 PubChem[1]
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A specific, detailed experimental protocol for the synthesis of 1-Bromo-1-fluorocyclohexane
is not widely reported in the literature. However, a plausible and modern synthetic approach

can be adapted from the photoredox-catalyzed addition of dibromofluoromethane to alkenes.[2]

This method offers a direct route to 1-bromo-1-fluoroalkanes.

Proposed Synthetic Pathway: Photoredox Catalysis
The synthesis would involve the reaction of cyclohexene with dibromofluoromethane (CHBr₂F)

under photoredox catalysis.

Reactants

Reaction Conditions

Cyclohexene

1-Bromo-1-fluorocyclohexane

1.

Dibromofluoromethane
2.

Photoredox Catalyst
(e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6)

cat.

Solvent
(e.g., THF)

Visible Light
(e.g., Blue LEDs)

Click to download full resolution via product page

Caption: Proposed synthesis of 1-Bromo-1-fluorocyclohexane via photoredox catalysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b14755323?utm_src=pdf-body
https://www.organic-chemistry.org/abstracts/lit7/856.shtm
https://www.benchchem.com/product/b14755323?utm_src=pdf-body-img
https://www.benchchem.com/product/b14755323?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14755323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol (Generalized)
This protocol is a general guideline and would require optimization for the specific synthesis of

1-Bromo-1-fluorocyclohexane.

Reaction Setup: To an oven-dried Schlenk tube, add the photoredox catalyst (e.g.,

[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%). The tube is then sealed, evacuated, and backfilled

with an inert atmosphere (e.g., nitrogen or argon).

Addition of Reagents: Add anhydrous solvent (e.g., THF). Add cyclohexene (1.0 eq) followed

by dibromofluoromethane (CHBr₂F, typically in excess, e.g., 2.0-3.0 eq) via syringe.

Reaction: The reaction mixture is stirred and irradiated with a light source (e.g., blue LEDs)

at room temperature for a specified time (e.g., 12-24 hours), with reaction progress

monitored by GC-MS or TLC.

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

The residue is then purified by column chromatography on silica gel using a suitable eluent

system (e.g., hexanes/ethyl acetate) to afford the pure 1-Bromo-1-fluorocyclohexane.
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Caption: Generalized experimental workflow for the synthesis of 1-Bromo-1-
fluorocyclohexane.

Analytical Characterization
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A combination of spectroscopic techniques is essential for the unambiguous characterization of

1-Bromo-1-fluorocyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 1-Bromo-1-
fluorocyclohexane. ¹H, ¹³C, and ¹⁹F NMR spectra would provide key information.

Expected Spectral Features:

¹H NMR: The spectrum is expected to show complex multiplets for the cyclohexane ring

protons. The chemical shifts will be influenced by the electronegative bromine and fluorine

atoms.

¹³C NMR: The carbon atom attached to both bromine and fluorine (C1) will be significantly

downfield and will likely appear as a doublet due to coupling with the fluorine atom. The other

carbon atoms of the cyclohexane ring will appear at higher fields.

¹⁹F NMR: A single resonance is expected, which may be broadened or show complex

coupling with the neighboring protons.

Experimental Protocol (Generalized):

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an

internal standard (e.g., TMS for ¹H and ¹³C NMR).

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or

higher.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans.

¹³C NMR: Acquire the spectrum with proton decoupling.

¹⁹F NMR: Acquire the spectrum with or without proton decoupling.
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Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for determining the molecular

weight and fragmentation pattern of 1-Bromo-1-fluorocyclohexane.

Expected Spectral Features:

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺)

corresponding to the molecular weight of the compound (181.05 g/mol ). Due to the

presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity

(for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any

bromine-containing fragments.

Fragmentation: Common fragmentation pathways would involve the loss of Br, F, HBr, and

HF.

Experimental Protocol (Generalized):

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate).

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium.

Oven Program: A temperature gradient program to ensure good separation (e.g., start at

50°C, ramp to 250°C).

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan a mass range of m/z 40-300.

Infrared (IR) Spectroscopy
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IR spectroscopy can be used to identify the functional groups present in the molecule.

Expected Spectral Features:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.

C-H bending: Absorptions in the 1440-1470 cm⁻¹ region.

C-F stretching: A strong absorption band typically in the 1000-1100 cm⁻¹ region.

C-Br stretching: An absorption in the 500-600 cm⁻¹ region.

Experimental Protocol (Generalized):

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total

Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background

spectrum should be collected and subtracted from the sample spectrum.

Purified
1-Bromo-1-fluorocyclohexane

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F) GC-MS Analysis FTIR Spectroscopy

Structural Elucidation
and Confirmation

Click to download full resolution via product page
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Caption: General analytical workflow for the characterization of 1-Bromo-1-
fluorocyclohexane.

Biological Activity and Reactivity
Potential Biological Activity
While there is no specific data on the biological activity of 1-Bromo-1-fluorocyclohexane,

halogenated organic compounds are known to exhibit a wide range of biological activities.[3][4]

The presence of both bromine and fluorine may impart interesting pharmacological properties.

For instance, various halogenated cyclohexanes have been investigated for their antimicrobial

properties.[5] Further research is needed to explore the potential biological activities of this

specific compound.

Reactivity
The presence of two different halogens on the same carbon atom suggests a rich and varied

reactivity profile for 1-Bromo-1-fluorocyclohexane.

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions,

where either the bromide or the fluoride acts as a leaving group. Bromide is generally a

better leaving group than fluoride.

Elimination Reactions: Treatment with a strong base could lead to elimination reactions,

forming a fluorinated cyclohexene derivative.

Grignard Reagent Formation: The C-Br bond can be used to form a Grignard reagent, which

is a versatile intermediate in organic synthesis for forming new carbon-carbon bonds.

Conclusion
1-Bromo-1-fluorocyclohexane is a halogenated cyclohexane with potential as a synthetic

building block. This guide has provided a summary of its chemical structure and computed

properties. While specific experimental data is scarce, a plausible synthetic route via

photoredox catalysis and generalized analytical protocols for its characterization using NMR,

GC-MS, and IR spectroscopy have been outlined. Further experimental investigation into the

synthesis, characterization, reactivity, and biological activity of 1-Bromo-1-fluorocyclohexane
is warranted to fully explore its potential in chemical synthesis and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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